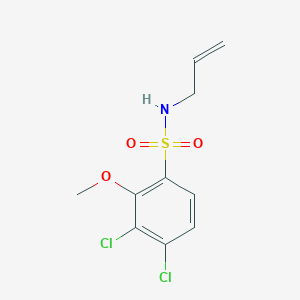

N-allyl-3,4-dichloro-2-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

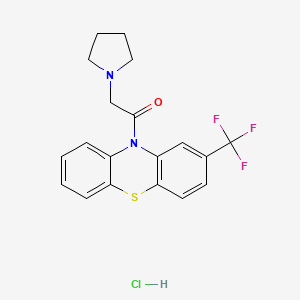

The synthesis of N-allyl-3,4-dichloro-2-methoxybenzenesulfonamide and related compounds involves multiple steps, including chlorination, sulfonation, and alkylation reactions. For instance, N-chloro-N-methoxybenzenesulfonamide, a related compound, can be prepared in high yield through the chlorination of various substrates, indicating a method that might be adaptable for synthesizing the target compound (Xiao-Qiu Pu et al., 2016).

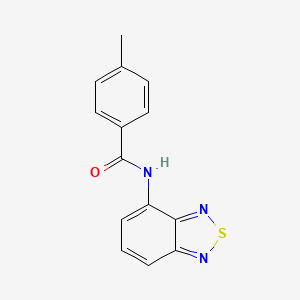

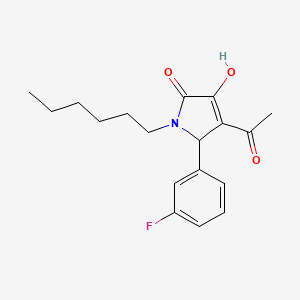

Molecular Structure Analysis

The molecular structure of compounds similar to N-allyl-3,4-dichloro-2-methoxybenzenesulfonamide has been studied using crystallographic methods. For example, N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide and N-allyl-N-benzyl-4-methylbenzenesulfonamide have been characterized, showing diverse molecular conformations and hydrogen bonding patterns, which could provide insights into the molecular structure of the target compound (Hakima Chicha et al., 2013; Brock A. Stenfors & F. Ngassa, 2020).

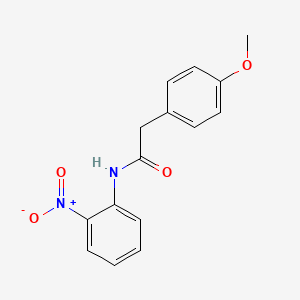

Chemical Reactions and Properties

The chemical reactivity of N-allyl-3,4-dichloro-2-methoxybenzenesulfonamide is not directly documented, but related sulfonamides have been utilized in various chemical transformations. These include chlorination, nitration, and alkylation reactions, which could potentially apply to N-allyl-3,4-dichloro-2-methoxybenzenesulfonamide (T. Fukuyama et al., 1995).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure have been analyzed for similar sulfonamide compounds, providing a basis for understanding the physical characteristics of N-allyl-3,4-dichloro-2-methoxybenzenesulfonamide. Crystallographic studies can reveal detailed information about molecular geometry, intermolecular interactions, and packing in the solid state (R. Souza et al., 2018).

Chemical Properties Analysis

The chemical properties of sulfonamides, including reactivity patterns, stability under various conditions, and interactions with other chemical entities, are crucial for understanding the behavior of N-allyl-3,4-dichloro-2-methoxybenzenesulfonamide. Studies on related compounds highlight their potential for undergoing various chemical reactions, such as sulfonation and alkylation, which are relevant for synthetic and application purposes (J. Fischer et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to target various cellular structures and processes .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways .

Pharmacokinetics

These properties significantly impact the bioavailability of a compound .

Result of Action

Similar compounds have been shown to have various effects on cellular processes .

Safety and Hazards

Direcciones Futuras

The future directions for research on a compound often involve exploring its potential applications and improving its synthesis process. Unfortunately, specific details about the future directions for “N-allyl-3,4-dichloro-2-methoxybenzenesulfonamide” are not available in the sources I have access to .

Propiedades

IUPAC Name |

3,4-dichloro-2-methoxy-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO3S/c1-3-6-13-17(14,15)8-5-4-7(11)9(12)10(8)16-2/h3-5,13H,1,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXQDIKZWBUMRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]prop-2-enylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5145531.png)

![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5145543.png)

![6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B5145551.png)

![methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate](/img/structure/B5145564.png)

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}](/img/structure/B5145568.png)

![2-[(2,6-dichlorobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5145590.png)

![N-(2-cyanophenyl)-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B5145596.png)